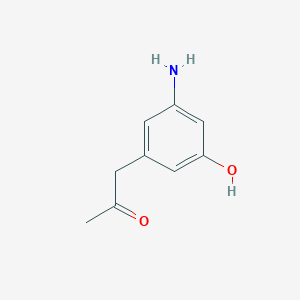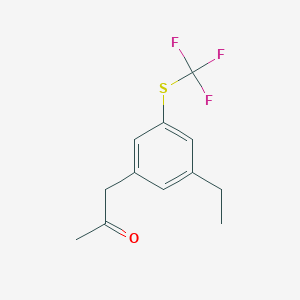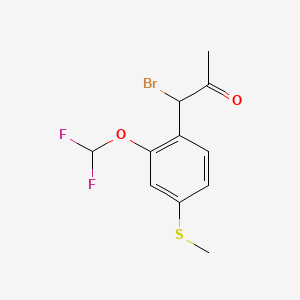
1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of bromine, difluoromethoxy, and methylthio groups attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of difluoromethoxy and methylthio groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The presence of the carbonyl group allows for addition reactions with nucleophiles.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The presence of the bromine, difluoromethoxy, and methylthio groups can influence its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one can be compared with similar compounds, such as:
1-Bromo-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one: Similar structure but with different positional isomers.
1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)ethanone: Lacks the propan-2-one moiety.
1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)butan-2-one: Contains an additional carbon in the alkyl chain.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11BrF2O2S |
|---|---|
Molecular Weight |
325.17 g/mol |
IUPAC Name |
1-bromo-1-[2-(difluoromethoxy)-4-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11BrF2O2S/c1-6(15)10(12)8-4-3-7(17-2)5-9(8)16-11(13)14/h3-5,10-11H,1-2H3 |
InChI Key |
BGSGIESIGOOWJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)SC)OC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


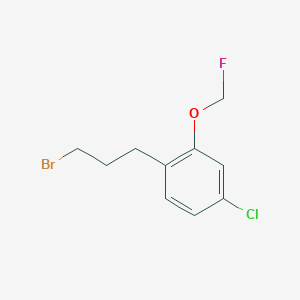
![Ethyl 6-fluorobenzo[d]isoxazole-3-carboxylate](/img/structure/B14047456.png)
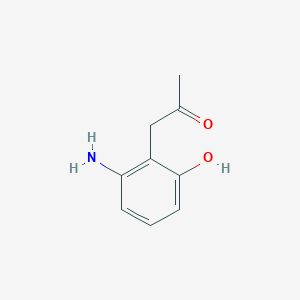
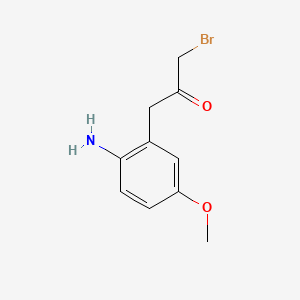

![Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14047476.png)
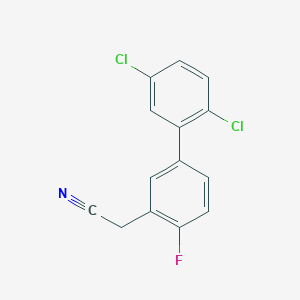
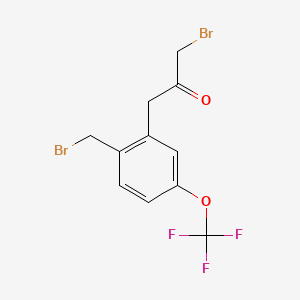
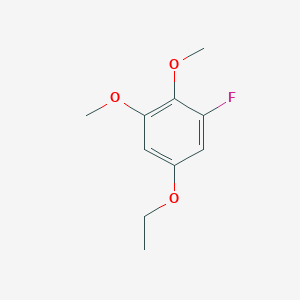
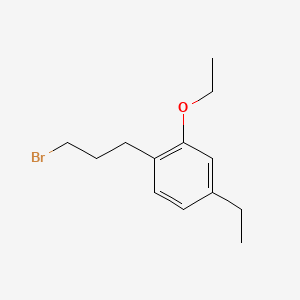
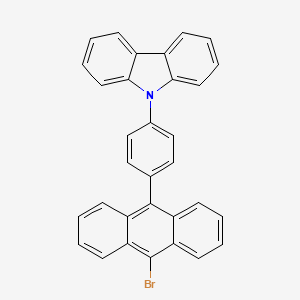
![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
